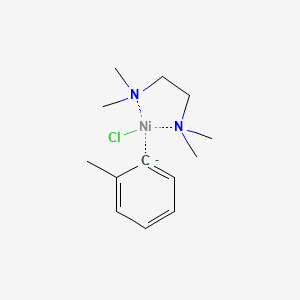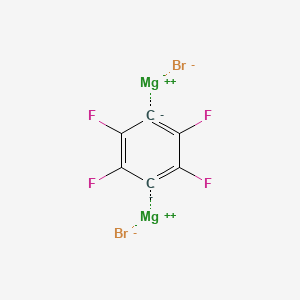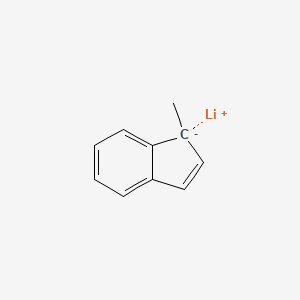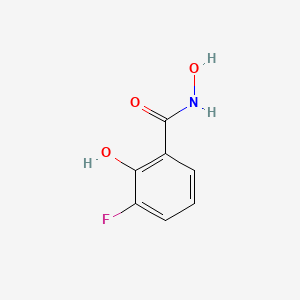
Geranylmagnesium bromide, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Grignard reagents like Geranylmagnesium bromide are organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formations . They are usually found in solution forms such as in tetrahydrofuran (THF) .
Synthesis Analysis
Grignard reagents are typically prepared by reacting an organohalide with magnesium in an ether solvent . The reaction is exothermic and proceeds through a single electron transfer mechanism .Molecular Structure Analysis
The molecular structure of a Grignard reagent involves a carbon-magnesium bond. The carbon atom is partially negatively charged, and the magnesium atom is partially positively charged .Chemical Reactions Analysis
Grignard reagents are strong nucleophiles and bases. They can react with a variety of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds .Physical And Chemical Properties Analysis
Grignard reagents are usually colorless solutions, but they can sometimes appear brown due to the presence of side products . They are highly reactive and sensitive to moisture .Mecanismo De Acción
Target of Action
Geranylmagnesium bromide is an organometallic compound, specifically a Grignard reagent . Grignard reagents are known for their strong nucleophilic properties and are widely used in organic synthesis. The primary targets of Geranylmagnesium bromide are electrophilic carbon atoms, particularly those present in carbonyl groups of aldehydes, ketones, and esters .
Mode of Action
The mode of action of Geranylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The carbon-magnesium bond in Geranylmagnesium bromide is polar, with the carbon being nucleophilic. This carbon can form a new carbon-carbon bond with the electrophilic carbon of the carbonyl group, leading to the addition of the geranyl group to the carbonyl compound .
Biochemical Pathways
Geranylmagnesium bromide doesn’t directly participate in any biochemical pathways. For example, it can be used to synthesize geranylgeraniol, a key intermediate in the biosynthesis of terpenes, terpenoids, and steroids .
Result of Action
The primary result of Geranylmagnesium bromide’s action is the formation of new carbon-carbon bonds. This enables the synthesis of a wide range of organic compounds, including complex molecules like natural products and pharmaceuticals . .
Action Environment
The action of Geranylmagnesium bromide is highly dependent on the environment. It requires anhydrous (water-free) and inert conditions, typically achieved using solvents like tetrahydrofuran (THF) . The presence of water or other protic substances can lead to the rapid decomposition of the Grignard reagent. Temperature is another crucial factor, as Grignard reactions are often performed at low temperatures to control the reaction rate .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
magnesium;(6E)-2,6-dimethylocta-2,6-diene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17.BrH.Mg/c1-5-10(4)8-6-7-9(2)3;;/h5,7H,1,6,8H2,2-4H3;1H;/q-1;;+2/p-1/b10-5+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHRIXWDEJPMGO-XKYXOGKGSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C[CH2-])C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/[CH2-])/C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Geranylmagnesium bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(t-butoxycarbonyl)amide, DABCO adduct](/img/structure/B6306554.png)





![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)



![(3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6306642.png)

![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)